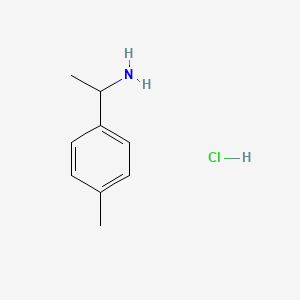

1-(4-Methylphenyl)ethanamine, hcl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWBCLYSNFCQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Academic Context and Significance

Role as a Chiral Amine in Advanced Organic Chemistry Research

The presence of a stereocenter at the carbon atom adjacent to the amino group makes 1-(4-methylphenyl)ethanamine a chiral molecule. sigmaaldrich.comchemicalbook.com This chirality is fundamental to its primary application in stereoselective synthesis and chiral resolution. Chiral amines are crucial tools for chemists to control the three-dimensional arrangement of atoms in a molecule, which is particularly important in the synthesis of pharmaceuticals and other biologically active compounds.

Classical resolution, a well-established method for separating enantiomers, often employs chiral resolving agents. onyxipca.com Chiral amines like 1-(4-methylphenyl)ethanamine can be used for this purpose, reacting with a racemic mixture of acidic compounds to form diastereomeric salts. onyxipca.com These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. onyxipca.com Once separated, the individual enantiomers of the original acid can be recovered. This technique provides a robust alternative to more challenging chiral synthesis or costly preparative chromatography. onyxipca.com

Research has demonstrated the utility of its enantiomers in specific chemical applications. For instance, (R)-(+)-α,4-Dimethylbenzylamine, another name for the (R)-enantiomer, can be used as a chiral salt of a keto acid in solid-state photolysis studies. chemicalbook.com It also reacts with 1,5-difluoro-2,4-dinitrobenzene (B51812) to create a chiral derivatizing reagent, which can be used to determine the enantiomeric purity of other compounds. chemicalbook.com The crystal structure of the (R)-enantiomer has been analyzed, revealing hydrogen bonding patterns that are crucial for its role in chiral recognition. chemicalbook.com

Intermediacy in Complex Chemical Synthesis Pathways

Beyond its role in chiral separations, 1-(4-methylphenyl)ethanamine serves as a versatile intermediate or building block for constructing more complex organic molecules. pharmacompass.com Its primary amine group is a reactive handle that allows for a variety of chemical transformations, such as N-acylation and reductive amination.

The compound is utilized in the preparation of various other chemicals. For example, it can be used to synthesize 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate (B1210297) solvate and (R)-N-(1-p-tolylethyl)-2-methoxyacetamide. sigmaaldrich.com The synthesis of (R)-1-(4-methylphenyl)ethylamine itself is an area of interest, with methods being developed to produce it efficiently and with high purity, indicating its value as a starting material for further synthesis. google.com

Its structural motif is incorporated into larger, more complex molecules. For instance, it has been used in the synthesis of N-(2-(4-Methylphenyl)-1-methylethyl)-2-hydroxy-2-(3-ethylphenyl)ethanamine, where it is reacted with another chemical entity to form a new, larger molecule which is then isolated as its hydrochloride salt. prepchem.com Similarly, the related compound (4-methylphenyl)[1-(2-phenylethyl)-4-piperidinyl]-methanone hydrochloride is used as a precursor in the synthesis of α-(4-methylphenyl)- 1-(2-phenylethyl)-4-piperidinemethanol hydrochloride, showcasing the utility of the 4-methylphenyl-containing fragment in building complex piperidine (B6355638) derivatives. prepchem.com

Table 3: Examples of Synthetic Applications

| Reactant/Precursor | Product | Application Type | Reference |

|---|---|---|---|

| 1-(4-Methylphenyl)ethanamine | 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate | Building Block | sigmaaldrich.com |

| 1-(4-Methylphenyl)ethanamine | (R)-N-(1-p-tolylethyl)-2-methoxyacetamide | Building Block | sigmaaldrich.com |

| (R)-(+)-α,4-Dimethylbenzylamine | Chiral derivative with 1,5-difluoro-2,4-dinitrobenzene | Chiral Derivatizing Agent | chemicalbook.com |

| 2-hydroxy-2-(3-ethylphenyl)ethanamine and (4-methylphenyl)propanone | N-(2-(4-Methylphenyl)-1-methylethyl)-2-hydroxy-2-(3-ethylphenyl)ethanamine hydrochloride | Synthesis of Complex Molecule | prepchem.com |

Synthetic Methodologies for 1 4 Methylphenyl Ethanamine and Its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce a single enantiomer of the target molecule, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org Key approaches include the enantioselective reduction of imines, asymmetric reductive amination, and the use of chiral auxiliaries.

Enantioselective Reduction of Imines

The asymmetric reduction of prochiral imines is a direct and efficient method for producing chiral amines. This transformation can be achieved using biocatalysts, such as imine reductases (IREDs), or transition metal catalysts. IREDs are particularly attractive due to their high enantioselectivity and operation under mild conditions.

Transition metal complexes, particularly those of iridium and rhodium with chiral ligands, are also powerful catalysts for the asymmetric hydrogenation of imines. These methods can achieve high enantioselectivities for a broad scope of N-aryl imines. nih.gov

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination (ARA) of a ketone is one of the most straightforward methods for synthesizing chiral primary amines. This one-pot reaction involves the in situ formation of an imine from a ketone and an amine source, followed by its immediate asymmetric reduction. This approach avoids the isolation of potentially unstable imine intermediates.

The direct asymmetric reductive amination of 4-methylacetophenone using an ammonia (B1221849) source is a direct route to 1-(4-methylphenyl)ethanamine. Ruthenium-based catalysts have shown high efficiency for this type of transformation. For example, a Ru/C3-TunePhos catalytic system has been successfully used for the direct reductive amination of various alkyl aryl ketones with ammonium (B1175870) acetate (B1210297) as the amine source and molecular hydrogen as the reductant, achieving excellent enantioselectivity. psu.edu While specific results for 4-methylacetophenone were not detailed in the search results, the general success with similar substrates indicates its potential.

| Catalyst System | Amine Source | Reductant | Typical ee (%) |

| Ru/Chiral Diphosphine | NH₄OAc | H₂ | >90 |

| Ir/Chiral Diamine/Brønsted Acid | NH₃ | H₂ | High |

Table representing typical data for asymmetric reductive amination of aryl ketones.

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a well-established strategy to induce diastereoselectivity in a reaction. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

Pseudoephedrine is a widely used chiral auxiliary for the diastereoselective alkylation of amide enolates, which can be converted into enantiomerically enriched carboxylic acids, ketones, and alcohols. caltech.edu A newer, less-regulated alternative is pseudoephenamine. nih.gov The general process involves N-acylation of the auxiliary, deprotonation to form a chiral enolate, alkylation which proceeds with high diastereoselectivity, and finally, cleavage of the auxiliary. caltech.eduharvard.edu

For the synthesis of 1-(4-methylphenyl)ethanamine, one could envision a route where a pseudoephedrine amide is alkylated to introduce the desired aryl group, followed by conversion of the resulting chiral product to the target amine. A more direct application involves the diastereoselective addition of organometallic reagents to chiral imines derived from auxiliaries like erythro-2-methoxy-1,2-diphenylethylamine. harvard.edu Ellman's tert-butanesulfinamide is another highly efficient chiral auxiliary for the preparation of chiral amines. osi.lv

| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Ratio (d.r.) |

| Pseudoephedrine | Enolate Alkylation | ≥ 99:1 |

| Pseudoephenamine | Enolate Alkylation | ≥ 98:2 |

| tert-Butanesulfinamide | Imine Reduction | High |

Table illustrating the effectiveness of different chiral auxiliaries in asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Although this method results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used technique in both laboratory and industrial settings.

Diastereomeric Salt Formation Methods

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. rsc.org This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine is recovered by treatment with a base.

This technique is robust and can be performed on a large scale. libretexts.org The efficiency of the resolution depends on finding a suitable resolving agent and crystallization solvent that maximizes the solubility difference between the two diastereomeric salts. rsc.org

Utilization of Specific Resolving Agents (e.g., (S)-mandelic acid)

A variety of chiral acids are used as resolving agents for racemic bases, including tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent is critical and often determined empirically. wikipedia.org

(S)-Mandelic acid is an effective resolving agent for many amines. For example, it has been used to resolve 3-methylamino-1-(2-thienyl)propan-1-ol, an intermediate for the drug duloxetine. psu.edu A novel method using PEGylated-(R)-mandelic acid has been shown to efficiently resolve various racemic amines, including 1-phenylethanamine, a close analog of the title compound. nih.gov In this method, the diastereomeric salt enriched in one enantiomer precipitates from the solution upon cooling or addition of a salt like ammonium sulfate, allowing for separation. nih.gov The first cycle of resolution can afford optical purities in the range of 72-85%, which can be improved to 87-95% with an additional crystallization. nih.gov

Similarly, tartaric acid is a classic resolving agent for amines. The resolution of racemic 1-phenylethanamine with (+)-tartaric acid in methanol (B129727) is a common undergraduate laboratory experiment, where the less soluble diastereomeric salt crystallizes out, allowing for the separation of the enantiomers. rsc.org Given the structural similarity, this method is highly applicable to the resolution of 1-(4-methylphenyl)ethanamine.

| Resolving Agent | Racemic Amine | Yield (%) | Optical Purity (%) |

| PEGylated-(R)-mandelic acid | 1-Phenylethylamine | 78 | 85 |

| (+)-Tartaric acid | 1-Phenylethylamine | 35-40 | >95 |

Table showing examples of chiral resolution of amines using specific resolving agents. Data is for the analogous compound 1-phenylethanamine.

Recrystallization and Purification Protocols in Resolution

Following the initial separation of diastereomeric salts, recrystallization is a crucial step to enhance the purity of the desired enantiomer. The choice of solvent for recrystallization is critical and is often the same as the solvent used in the resolution process. The process typically involves dissolving the diastereomeric salt in a minimal amount of hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals.

After recrystallization, the purified diastereomeric salt is treated to liberate the free amine. This is usually achieved by basifying a solution of the salt, which is then extracted with an organic solvent. The organic extracts are subsequently dried and the solvent is evaporated to yield the purified enantiomer. Distillation can be employed as a final purification step to achieve high-purity enantiomers. youtube.com

Chemical Resolution of Racemic Mixtures

Racemic mixtures, which contain equal amounts of two enantiomers, are notoriously difficult to separate due to the identical physical properties of the enantiomers. youtube.com Chemical resolution circumvents this by converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. libretexts.org

This is commonly achieved by reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. youtube.comlibretexts.org This acid-base reaction forms a mixture of diastereomeric salts. youtube.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. youtube.com Once separated, the individual diastereomeric salts can be treated to regenerate the pure enantiomers of the amine. libretexts.org

Multi-Step Synthetic Pathways

Synthesis from Precursor Acetamides

One synthetic route to (R)-1-(4-Methylphenyl)ethanamine involves the use of (R)-N-[1-(4-methylphenyl)ethyl]acetamide as a precursor. chemicalbook.com This method is advantageous due to its low cost, simple steps, and safe operation. google.com The process yields a product with few by-products, simplifying post-processing and purification. google.com

Deacylation Reactions for (R)-1-(4-Methylphenyl)ethanamine Production

The final step in the synthesis from acetamide (B32628) precursors is a deacylation reaction. google.com This is typically carried out by heating the N-acetyl compound in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like n-butanol. chemicalbook.comgoogle.com The reaction mixture is then cooled, and the product is isolated through extraction and purified by vacuum distillation. chemicalbook.com This deacylation step is efficient, with reported yields as high as 82%. chemicalbook.com

Alternative Routes involving Grignard Reagents or Nucleophilic Substitution

Alternative synthetic strategies for preparing 1-(4-Methylphenyl)ethanamine and related compounds include the use of Grignard reagents and nucleophilic substitution reactions.

Grignard reagents, which are organomagnesium halides, are powerful nucleophiles that can be used to form new carbon-carbon bonds. niper.gov.in For instance, the addition of a Grignard reagent to a ketone can produce a tertiary alcohol. rsc.org While not a direct synthesis of the target amine, this demonstrates the utility of Grignard reagents in constructing the carbon skeleton. The efficiency and selectivity of Grignard reactions can be influenced by the choice of solvent, with ethers like cyclopentyl methyl ether (CPME) showing promise as "green" alternatives. d-nb.info

Nucleophilic substitution provides another avenue for synthesis. For example, 2-(4-methylphenyl)ethanamine can be synthesized by the reduction of 4-methylbenzyl cyanide using a reducing agent like lithium aluminum hydride. prepchem.com This reaction proceeds via nucleophilic attack of the hydride on the cyanide carbon, followed by workup to yield the primary amine.

Amination Steps in Hydrochloride Salt Formation

The final step in many synthetic routes for 1-(4-methylphenyl)ethanamine involves its conversion to the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. core.ac.uk For instance, after obtaining the free base of 1-(4-methoxyphenyl)ethylamine, the hydrochloride salt can be formed by dissolving the crude compound in a suitable solvent like ethyl acetate and then treating it with an acid, such as p-toluenesulfonic acid, followed by isolation of the salt. google.com Another method involves adjusting the pH of an aqueous solution containing the amine to approximately 5 with concentrated HCl, followed by distillation to provide the HCl salt, which can then be recrystallized from a solvent like ethanol. core.ac.uk The formation of the hydrochloride salt is advantageous as it often results in a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is often a liquid. google.com

Comparative Analysis of Synthetic Methodologies

Various methodologies exist for the synthesis of 1-(4-methylphenyl)ethanamine and its enantiomers, each with distinct advantages and disadvantages concerning efficiency, scalability, purity, and enantiomeric excess.

Efficiency and Scalability Considerations in Industrial Production

For industrial-scale production, efficiency and cost-effectiveness are paramount. Some traditional methods, while effective at a laboratory scale, may not be suitable for large-scale synthesis due to factors like the use of expensive reagents or complex purification procedures. google.com For example, a patented method for synthesizing (R)-1-(4-methylphenyl)ethylamine emphasizes its low cost, simple steps, safe operation, and high total yield, making it suitable for industrial production. google.com This process involves the deacylation of an N-acyl-1-(4-methylphenyl)ethanamine derivative. google.com

In contrast, methods like the Leuckart reaction, a type of reductive amination using formic acid or its derivatives, have been historically significant. mdpi.com However, the requirement for high temperatures and the formation of by-products can complicate purification and limit its industrial applicability. mdpi.com Modern reductive amination techniques often employ milder reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can offer higher selectivity and yields under more controlled conditions. mdpi.comorganic-chemistry.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective for one-pot reductive aminations because it is less reactive towards ketones and aldehydes at neutral pH, allowing for the formation of the imine or enamine intermediate before reduction occurs. youtube.com

The scalability of a process is also a key consideration. A process that avoids silica (B1680970) gel chromatography for purification is often more commercially viable. google.com For instance, an improved process for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine highlights the absence of chromatographic purification as a key advantage for commercial use. google.com

Purity and Enantiomeric Excess Optimization in Synthesis

Achieving high purity and, for chiral syntheses, high enantiomeric excess (e.e.) is a critical goal. The choice of synthetic route and reaction conditions directly impacts the final product's purity. For example, by-products can arise during reductive amination, necessitating careful control of the reaction parameters. researchgate.net

In the synthesis of enantiomerically pure 1-(4-methylphenyl)ethanamine, several strategies are employed. One common approach is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. google.com However, this method can be inefficient as it discards half of the material.

Asymmetric synthesis, which aims to directly produce the desired enantiomer, is a more efficient approach. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For instance, asymmetric reductive amination using a chiral catalyst can provide direct access to enantiomerically enriched amines. mdpi.com The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing the enantiomeric excess. For example, in one synthesis, performing an elimination reaction at ice-cold temperatures helped to suppress racemization and improve the enantiomeric excess to 90%. beilstein-journals.org High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common analytical technique used to determine the enantiomeric excess of the product. google.combeilstein-journals.org

| Synthetic Method | Key Features | Advantages | Disadvantages | Purity/e.e. |

| Deacylation | Deacylation of an N-acyl derivative. google.com | Low cost, simple steps, safe, high yield. google.com | Limited to specific precursors. | High purity. google.com |

| Reductive Amination (Leuckart) | Use of formic acid or formamides. mdpi.com | One-pot reaction. mdpi.com | High temperatures, by-product formation. mdpi.com | Variable. |

| Reductive Amination (Borohydride) | Use of NaBH₄, NaBH₃CN, etc. mdpi.comorganic-chemistry.org | Milder conditions, higher selectivity. organic-chemistry.org | Reagent cost and handling. | Generally high. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries. mdpi.com | Direct formation of desired enantiomer. | Catalyst cost and development. | High e.e. achievable. beilstein-journals.org |

| Racemic Resolution | Separation of enantiomers via diastereomeric salts. google.com | Established technique. | 50% theoretical yield loss. | High e.e. after separation. google.com |

Stereochemical Investigations and Enantiomeric Purity Assessment

Enantiomeric Recognition Mechanisms

Enantiomeric recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This discrimination is fundamental to many biological processes and is the basis for chiral separation techniques. The recognition process relies on the formation of transient diastereomeric complexes between the chiral selector (the recognizing agent) and the individual enantiomers (the selectands). nih.gov For these diastereomeric complexes to have different stabilities, and thus allow for discrimination, a minimum of three points of interaction is generally required.

For 1-(4-Methylphenyl)ethanamine, these interactions can involve:

Hydrogen Bonding: The primary amine group is a key site for hydrogen bond donation. Chiral selectors possessing hydrogen bond acceptor groups, such as carbonyls or hydroxyls, can engage in stereoselective hydrogen bonding.

π-π Interactions: The tolyl (4-methylphenyl) group provides a platform for π-π stacking interactions with aromatic or other π-rich systems within the chiral selector. The spatial arrangement of this group differs between the (R) and (S) enantiomers, leading to differential interactions.

Steric Hindrance: The different spatial arrangements of the substituents (amino group, methyl group, tolyl group, and hydrogen atom) around the chiral center of the two enantiomers can lead to steric clashes with the chiral selector for one enantiomer but not the other.

Chiral selectors used for the recognition of amines like 1-(4-Methylphenyl)ethanamine often include chiral acids, which can form diastereomeric salts, or chiral stationary phases in chromatography, which present a chiral surface for interaction. chemicalbook.com The combination of the aforementioned interactions, dictated by the specific structures of both the analyte and the selector, determines the degree of enantiomeric recognition.

Impact of Chirality on Molecular Interactions

The chirality of a molecule profoundly influences its interactions with other chiral entities, a principle of immense significance in pharmacology and materials science. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity towards chiral molecules. researchgate.netnih.gov One enantiomer may bind to a receptor with high affinity and elicit a specific biological response, while the other enantiomer may have a much lower affinity, no activity, or even produce a different or undesirable effect. nih.gov

While specific interaction studies for 1-(4-Methylphenyl)ethanamine are not extensively detailed in the provided context, the principles can be illustrated by structurally related compounds. For instance, studies on the hallucinogenic amphetamine derivative 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) have shown significant stereoselective effects. The R(-) enantiomer of DOM was found to be five to six times more potent than the S(+) enantiomer in affecting schedule-controlled behavior in rats, demonstrating a clear difference in molecular interactions with its biological target. nih.gov

This stereoselectivity arises from the three-dimensional arrangement of atoms. For a molecule to interact with a binding site, it must have a complementary shape and arrangement of functional groups. The different spatial orientation of the amino and tolyl groups in the (R) and (S) enantiomers of 1-(4-Methylphenyl)ethanamine means that only one enantiomer may be able to optimally fit into a specific chiral binding pocket, leading to a more stable interaction. This difference in stability at the molecular level translates to observable differences in biological activity or in the retention times observed in chiral chromatography.

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is crucial in many applications. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most common.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts. This is typically achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation.

| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase | Application Example |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance. eijppr.com | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). | Separation of a wide range of chiral compounds, including amines. |

| Protein-based (e.g., α1-acid glycoprotein (B1211001) (AGP)) | Enantioselective binding to the protein through a combination of hydrophobic and electrostatic interactions, as well as hydrogen bonding. eijppr.com | Aqueous buffers with organic modifiers. | Resolution of chiral drugs, particularly basic and acidic compounds. |

| Macrocyclic antibiotics (e.g., vancomycin) | Inclusion complexation, hydrogen bonding, and ionic interactions within the macrocyclic cavity. researchgate.net | Polar organic or reversed-phase. | Enantioseparation of various chiral compounds, including amino acids and their derivatives. |

An alternative to a chiral stationary phase is the use of a chiral derivatizing agent (CDA). The enantiomers are reacted with a single enantiomer of a CDA to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. eijppr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): A CSA is a chiral compound that is added to the NMR sample of the racemic analyte. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. researchgate.netresearchgate.net These complexes are in rapid equilibrium with the free species. The different magnetic environments of the diastereomeric complexes can lead to the splitting of NMR signals for the enantiomers, allowing for their quantification. researchgate.netresearchgate.net

Chiral Derivatizing Agents (CDAs): As with HPLC, a CDA reacts with the enantiomers to form stable diastereomers. These diastereomers will have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer can be used to determine the enantiomeric ratio. researchgate.net

The choice of method for determining enantiomeric excess depends on factors such as the nature of the analyte, the required accuracy and precision, and the available instrumentation.

Advanced Structural Analysis and Characterization

X-ray Diffraction Analysis of Crystal Structures

Determination of Molecular Geometry and Conformation

In the solid state, the conformation of the ethanamine side chain relative to the p-tolyl ring is a key structural feature. In the related (4-Methylphenyl)methanaminium bromide hemihydrate, the geometry around the chiral carbon atom dictates the spatial arrangement of the substituent groups. The protonated aminium group and the methyl group attached to the chiral center, along with the p-tolyl ring, adopt a specific conformation to minimize steric hindrance. The bond lengths and angles within the phenyl ring are expected to be within the normal range for substituted benzene derivatives. The C-N bond length and the tetrahedral geometry around the chiral carbon are also anticipated to be consistent with standard values for similar amine hydrohalides.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of amine salts is significantly influenced by a network of intermolecular interactions. In the case of (4-Methylphenyl)methanaminium bromide hemihydrate, the crystal structure is stabilized by a three-dimensional network of hydrogen bonds and other weak interactions researchgate.net. The primary interactions observed are N—H···Br, O—H···Br (from the water of hydration), and N—H···O hydrogen bonds, which link the organic cations, bromide anions, and water molecules into sheets researchgate.net.

It is highly probable that 1-(4-Methylphenyl)ethanamine hydrochloride would form a similar hydrogen-bonding network where the chloride ion is the primary hydrogen bond acceptor. The protonated amino group (–NH3+) would act as a hydrogen bond donor, forming N—H···Cl interactions.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural details of chemical compounds. The following subsections discuss the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of 1-(4-Methylphenyl)ethanamine and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Methylphenyl)ethanamine hydrochloride would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-substituted phenyl ring would typically appear as two doublets in the region of δ 7.0-7.5 ppm. The methine proton (CH-NH3+) would likely be observed as a quartet, coupled to the adjacent methyl protons and potentially showing further coupling to the protons of the aminium group. The methyl group attached to the chiral center would appear as a doublet, coupled to the methine proton. The methyl group on the phenyl ring would present as a singlet in the aliphatic region. The protons of the aminium group (–NH3+) may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For 1-(4-Methylphenyl)ethanamine hydrochloride, distinct signals would be expected for each carbon atom. The aromatic carbons would resonate in the typical downfield region (δ 120-150 ppm), with the carbon attached to the ethylamine (B1201723) group and the carbon bearing the methyl group showing distinct chemical shifts. The chiral methine carbon would appear in the aliphatic region, as would the two methyl carbons, each with a characteristic chemical shift.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the adjacent methyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| ¹H NMR (Predicted) Chemical Shifts (ppm) | ¹³C NMR (Predicted) Chemical Shifts (ppm) |

| Aromatic Protons (AA'BB' system) | Aromatic C-H |

| Methine Proton (CH) | Aromatic Quaternary Carbons |

| Phenyl Methyl Protons (CH₃) | Methine Carbon (CH) |

| Ethylamine Methyl Protons (CH₃) | Phenyl Methyl Carbon (CH₃) |

| Aminium Protons (NH₃⁺) | Ethylamine Methyl Carbon (CH₃) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of 1-(4-Methylphenyl)ethanamine hydrochloride would display characteristic absorption bands corresponding to the various functional groups present nih.gov. The presence of the protonated amine group (–NH3+) would be indicated by broad absorption bands in the range of 2400-3000 cm⁻¹, corresponding to the N-H stretching vibrations. The C-H stretching vibrations of the aromatic ring and the aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The N-H bending vibrations of the aminium group are expected in the 1500-1600 cm⁻¹ range. The C-N stretching vibration would likely be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. Out-of-plane C-H bending vibrations for the p-substituted aromatic ring would be visible in the 800-850 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Aminium) | 2400-3000 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| N-H Bend (Aminium) | 1500-1600 |

| C-N Stretch | 1000-1250 |

| Aromatic C-H Bend (p-substituted) | 800-850 |

Mass Spectrometry (GC-MS, HRMS, LC-EIS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and structural features.

GC-MS (Gas Chromatography-Mass Spectrometry): When analyzed by GC-MS, 1-(4-Methylphenyl)ethanamine would likely be observed as the free base due to the high temperatures of the injection port, which would cause the loss of HCl. The electron ionization (EI) mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a benzylic amine. A major fragmentation pathway would involve the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable benzylic cation.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. This is a powerful tool for confirming the molecular formula of the compound.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone analytical technique for the enantioselective analysis of chiral compounds such as 1-(4-Methylphenyl)ethanamine, HCl. This method is crucial for determining the enantiomeric purity of the substance, which is a critical parameter for its application in stereospecific synthesis and pharmaceutical research. The separation of the (R) and (S) enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the CSP and the mobile phase composition are paramount for achieving baseline separation of the enantiomers. For primary amines like 1-(4-Methylphenyl)ethanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, have demonstrated high efficacy. These phases offer a complex chiral environment involving hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are key to the enantiorecognition mechanism.

A typical mobile phase for the chiral separation of this compound under normal-phase conditions consists of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, typically an alcohol like isopropanol or ethanol. The ratio of these solvents is optimized to balance resolution and analysis time. The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), is often necessary to improve peak shape and resolution by minimizing tailing caused by the basic nature of the amine.

UV detection is well-suited for 1-(4-Methylphenyl)ethanamine due to the presence of the phenyl chromophore, which absorbs UV light. The detection wavelength is usually set at the absorption maximum of the compound, typically around 220 nm, to ensure high sensitivity.

The following table outlines a representative set of HPLC conditions for the enantiomeric separation of 1-(4-Methylphenyl)ethanamine.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Under these conditions, the two enantiomers of 1-(4-Methylphenyl)ethanamine would be well-resolved, allowing for accurate quantification of the enantiomeric excess (ee). The elution order of the enantiomers is dependent on the specific CSP and mobile phase used.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules that provides insight into their stereochemistry. It is defined as the angle through which a plane of polarized light is rotated upon passing through a sample of a chiral substance. The measurement is performed using a polarimeter and is a critical tool for characterizing the enantiomers of this compound. The direction and magnitude of the rotation are unique to each enantiomer.

The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation, α, using the following formula:

[α]λT = α / (l × c)

where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

The sign of the specific rotation indicates the direction of rotation. A positive (+) sign denotes a dextrorotatory compound (rotates light to the right), while a negative (-) sign indicates a levorotatory compound (rotates light to the left). For 1-(4-Methylphenyl)ethanamine, the (R)-enantiomer is dextrorotatory, and the (S)-enantiomer is levorotatory.

It is important to note that the specific rotation is influenced by the solvent, concentration, and temperature. Therefore, these parameters must be specified when reporting optical rotation data. While data for the hydrochloride salt is not always readily available, the specific rotation of the free base provides a valuable reference.

The table below presents typical optical rotation data for the enantiomers of 1-(4-Methylphenyl)ethanamine.

| Enantiomer | Specific Rotation [α]D20 | Conditions |

|---|---|---|

| (R)-1-(4-Methylphenyl)ethanamine | +37° | Neat (undiluted liquid) |

| (S)-1-(4-Methylphenyl)ethanamine | -37° | Neat (undiluted liquid) |

The measurement of optical rotation is a powerful, non-destructive technique that complements chromatographic methods for the stereochemical analysis of this compound. It is used to confirm the identity of a specific enantiomer and to determine its optical purity.

Applications in Organic Synthesis As a Chiral Building Block or Catalyst Component

Intermediate in Chiral Compound Synthesis

As a chiral building block, 1-(4-methylphenyl)ethanamine provides a readily available source of chirality for the synthesis of more complex, optically active molecules. Chiral chemical synthesis is fundamental in the development of new drugs and agrochemicals. The amine functional group and the chiral center at the adjacent carbon atom make it a valuable starting material or intermediate in multi-step syntheses.

Synthetic strategies often involve the modification of the amine group or its use to direct stereoselective reactions at other parts of a molecule. Its presence can influence the stereochemical outcome of reactions, leading to the desired enantiomer of the target product. This approach is a cornerstone of asymmetric synthesis, which aims to produce enantiomerically pure compounds, avoiding the need for costly and wasteful resolution steps later in the synthesis. The development of synthetic routes using such chiral building blocks is a key area of research in organic chemistry nih.gov.

Role in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for creating chiral molecules, and 1-(4-methylphenyl)ethanamine and its derivatives play a significant role in this field. Chiral ligands and catalysts are central to the efficiency and selectivity of asymmetric chemical synthesis nih.gov.

Asymmetric reductive amination (ARA) is a direct and efficient method for producing synthetically valuable chiral amines nih.gov. This process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the corresponding chiral amine. While 1-(4-methylphenyl)ethanamine is itself a chiral amine, it is more commonly used as a chiral auxiliary or as part of a chiral catalyst system to induce enantioselectivity in the reduction of prochiral ketones google.com.

In these reactions, a catalyst system, often composed of a transition metal and a chiral ligand, facilitates the stereoselective addition of hydrogen to the imine intermediate. The chiral environment created by the catalyst directs the reaction to favor the formation of one enantiomer over the other. Recent advancements in this area focus on various methods, including hydrogenation, transfer hydrogenation, and biocatalytic reduction nih.gov. The development of catalysts that show high activity and enantioselectivity is crucial for these processes google.com. Reductive aminases (RedAms) also represent a green and economically viable alternative to metal-catalyzed methods for the stereoselective amination of ketones nih.gov.

Table 1: Examples of Asymmetric Reductive Amination

| Ketone Substrate | Amine Source | Catalyst/Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aryl Ketones | Various Amines | Ir-f-Binaphane complex | Up to 96% | google.com |

| Diverse Ketones | Primary Amines | Reductive Aminases (RedAms) | High Conversion | nih.govresearchgate.net |

The development of novel chiral ligands is a central theme in asymmetric synthesis nih.gov. 1-(4-Methylphenyl)ethanamine can be incorporated into the structure of more complex molecules that act as chiral ligands for metal catalysts. The amine group provides a coordination site for the metal, and the chiral backbone of the ligand creates a specific three-dimensional environment around the metal center.

This chiral environment is responsible for differentiating between the two faces of a prochiral substrate, leading to an enantioselective transformation. The design of these ligands is often modular, allowing for systematic variations to optimize the catalyst's performance for a specific reaction. The development of such "privileged ligands" that are effective for a variety of reactions is a significant goal in catalysis research utexas.edu. The synthesis of these ligands frequently begins with simple, commercially available chiral building blocks like 1-(4-methylphenyl)ethanamine.

Formation of Chiral Derivatives for Specific Applications

The reactivity of the amine group in 1-(4-methylphenyl)ethanamine allows for its conversion into a wide array of chiral derivatives. These derivatives are designed for specific applications in synthesis. For example, it can be acylated to form chiral amides or reacted with other functional groups to create bidentate or polydentate ligands.

These derivatives can then be used in various synthetic transformations, including as chiral auxiliaries. A chiral auxiliary is a temporary functional group that is attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a well-established method for controlling stereochemistry in organic synthesis.

Use as a Resolving Agent for Other Chiral Compounds

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers wikipedia.org. One of the most common methods for chiral resolution is the formation of diastereomeric salts nih.gov. This method involves reacting a racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent wikipedia.orgnih.gov.

As a chiral base, 1-(4-methylphenyl)ethanamine is an effective resolving agent for racemic acids. The reaction between the chiral amine and the racemic acid forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility nih.gov. This difference in solubility allows for the separation of the two diastereomers by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid or base to regenerate the pure enantiomers of the original acid and the resolving agent nih.gov. The choice of resolving agent and solvent is crucial for a successful resolution nih.gov.

Table 2: Principles of Chiral Resolution by Diastereomeric Salt Formation

| Step | Process | Description | Outcome |

|---|---|---|---|

| 1 | Salt Formation | A racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-(4-methylphenyl)ethanamine). | A mixture of two diastereomeric salts is formed: (R-acid, R-amine) and (S-acid, R-amine). |

| 2 | Separation | The mixture of diastereomeric salts is separated based on differences in physical properties, typically solubility, through fractional crystallization. | One diastereomer crystallizes out of solution while the other remains dissolved. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for electronic structure calculations due to its balance of accuracy and computational cost.

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. Using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 1-(4-Methylphenyl)ethanamine, hcl would be determined. This process yields a stable 3D structure of the molecule.

Following optimization, an analysis of the electronic structure provides information about the distribution of electrons within the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylethylamine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.39 | - | - |

| C-C (ethyl) | ~1.54 | - | - |

| C-N | ~1.47 | - | - |

| C-C-N | - | ~110 | - |

DFT calculations are highly effective in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding intensities help in the assignment of spectral bands observed in experimental measurements. While experimental IR spectra for 1-(4-Methylphenyl)ethanamine are available, theoretical calculations provide a basis for a more detailed interpretation of the vibrational modes. For instance, the characteristic stretching vibrations of the C-H bonds in the phenyl ring are typically found in the 3100-3000 cm⁻¹ region sigmaaldrich.com. DFT can precisely calculate these frequencies and visualize the atomic motions associated with each vibrational mode.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | ~3300-3400 | ~3350 | Amine group |

| C-H aromatic stretch | ~3050 | ~3060 | Phenyl ring |

| C-H aliphatic stretch | ~2950 | ~2960 | Ethyl group |

| C=C aromatic stretch | ~1600, ~1500 | ~1610, ~1510 | Phenyl ring |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density of a molecule to partition it into atomic basins. This analysis provides insights into the nature of chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can characterize the type of bonding (e.g., covalent, ionic, hydrogen bonds). A study on phenyl-terpyridine derivatives demonstrated how QTAIM can quantify electron delocalization by analyzing the ellipticity at the bond critical point chemimpex.com. For this compound, QTAIM could be used to characterize the N-H···Cl hydrogen bond and other weak intramolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the localized bonding orbitals of a molecule. It is used to study hyperconjugative interactions, charge transfer, and the delocalization of electron density. NBO analysis calculates the interaction energies between filled (donor) and empty (acceptor) orbitals, which indicates the strength of these interactions. For instance, in a molecule like 1-(4-Methylphenyl)ethanamine, NBO analysis could reveal the delocalization of the nitrogen lone pair electrons into antibonding orbitals of adjacent bonds, contributing to the molecule's stability. Studies on similar molecules often use NBO to understand intermolecular and intramolecular hydrogen bonding researchgate.net.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | σ*(C-H) | ~5-10 | Hyperconjugation |

| π(C=C) | π*(C=C) | ~20 | π-delocalization |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom (in the free base) and the phenyl ring, while the hydrogen atoms of the ammonium (B1175870) group would exhibit a positive potential, indicating their susceptibility to interaction with nucleophiles. MEP analysis is a standard method used in computational studies of drug-receptor interactions and chemical reactivity nih.govtcichemicals.com.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with significant charge transfer, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. While there are no specific NLO studies on this compound in the available literature, research on other organic molecules shows that the presence of amino groups (donors) and aromatic rings (π-systems) can lead to notable NLO properties bldpharm.com. A computational study would involve calculating the dipole moment (μ), polarizability (α), and hyperpolarizability (β) to assess its potential as an NLO material.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Methylphenyl)ethanamine |

| p-Tolylethylamine |

| Phenyl-terpyridine |

Thermodynamic Property Calculations

Computational chemistry allows for the calculation of key thermodynamic properties that govern the stability and reactivity of a molecule. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can predict properties like enthalpy, entropy, and Gibbs free energy.

In general, the Gibbs free energy of formation (ΔfG°) for a compound is a measure of its stability relative to its constituent elements in their standard states. wikipedia.orgwikipedia.org Computational methods can estimate this value, along with the standard enthalpy of formation (ΔfH°) and standard molar entropy (S°). These calculations rely on determining the molecule's optimized geometry and vibrational frequencies.

Table 1: Representative Calculated Thermodynamic Properties for a Substituted Phenylethylamine Isomer

| Thermodynamic Property | Representative Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔrH) | Varies with isomer |

| Gibbs Free Energy of Reaction (ΔrG) | Varies with isomer |

| Enthalpy of Formation (ΔfH) | Varies with isomer |

| Gibbs Free Energy of Formation (ΔfG) | Varies with isomer |

| Zero-Point Vibrational Energy (ZPVE) | Varies with isomer |

Note: This table is illustrative and based on findings for related isomers. Specific values for this compound would require dedicated computational studies. scielo.brscielo.br

Solvent Effects on Molecular Properties (e.g., Polarity, Dielectric Constant)

The properties and behavior of a molecule can be significantly altered by the solvent in which it is dissolved. Computational models are employed to simulate these solvent effects, providing insights into how factors like solvent polarity and dielectric constant influence a compound's molecular properties.

For a polar molecule like this compound, the surrounding solvent can interact with the solute, affecting its conformation and electronic structure. The hydrochloride salt form implies that in a sufficiently polar solvent, the amine group will be protonated, leading to a charged species that will be stabilized by polar solvent molecules.

Studies on similar compounds have shown that increasing solvent polarity can lead to noticeable changes in spectroscopic properties, a phenomenon known as solvatochromism. pensoft.net For instance, the absorption and fluorescence spectra of a compound can shift in response to changes in the solvent's dielectric constant. pensoft.netnih.gov While specific experimental data for this compound is limited, theoretical studies on related systems indicate that the charge transfer characteristics and the stability of different conformations are sensitive to the solvent environment. nih.gov

The dielectric constant of the solvent plays a crucial role in these interactions. A higher dielectric constant generally indicates a more polar solvent that can better stabilize charged or highly polar species. Computational models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent's dielectric constant on the molecule's energy and properties.

Table 2: Illustrative Solvent Properties and Their Potential Impact on Molecular Characteristics

| Solvent | Dielectric Constant (ε) | Polarity | Expected Influence on this compound |

| Water | 80.1 | High | Strong stabilization of the protonated amine, potential for significant solvatochromic shifts. |

| Methanol (B129727) | 32.7 | High | Good stabilization of the protonated form, likely to influence conformational equilibrium. |

| Ethanol | 24.5 | High | Similar to methanol, with slightly less pronounced effects due to lower dielectric constant. |

| Acetonitrile | 37.5 | High | Aprotic polar solvent, can stabilize charge separation and influence electronic transitions. |

| Dichloromethane | 8.9 | Moderate | Moderate stabilization of polar groups. |

| Toluene | 2.4 | Low | Limited stabilization of the ionic form, may favor aggregation or different conformational states. |

| Hexane | 1.9 | Low | Very little stabilization of polar or charged species. |

Note: The expected influences are based on general principles of solvent effects and require specific experimental or computational verification for this compound.

Derivatives and Analogues of 1 4 Methylphenyl Ethanamine in Research

Synthesis of Substituted Phenylethylamine Derivatives

The synthesis of substituted phenylethylamines, a broad class of compounds with psychoactive properties, can be approached through various chemical strategies. wikipedia.org The core structure consists of a phenyl ring connected to an amino group by a two-carbon sidechain, which allows for substitutions on the phenyl ring, sidechain, or amino group. wikipedia.org

General methods for preparing phenylethylamine derivatives include the reduction of corresponding phenyl ketones or the amination of appropriate phenylacetaldehydes. ontosight.ai A specific method for producing phenylethylamine involves the reduction of phenylacetamide using a zinc borohydride (B1222165) solution in tetrahydrofuran. google.com

A more complex, multi-step synthesis has been developed for chiral amine derivatives, such as (R)-4-methoxy-alpha-methylphenethylamine. google.com This process involves:

Protection: An N-Boc protected amino alcohol is reacted with an inorganic base and sulfonyl chloride to yield a cyclized N-Boc acridine (B1665455) compound. google.com

Reduction: The resulting cyclized intermediate undergoes a reduction ring-opening to form an N-Boc protected chiral amine. google.com

Deprotection: The final step involves using an acidic reagent to remove the Boc protecting group, yielding the target compound. google.com

Modern synthetic chemistry also offers novel approaches, such as a three-component catalytic amino etherification of alkenes, which can be used to construct diverse 1,2-alkylamino ethers, a structure related to phenylethylamine derivatives. acs.org

Investigation of Cathinone (B1664624) Derivatives and Related Compounds

Synthetic cathinones are a subclass of phenylethylamines characterized by a ketone group at the beta position of the ethyl chain. wikipedia.org Numerous derivatives incorporate the 4-methylphenyl moiety, and their metabolism and pharmacological effects are subjects of ongoing research.

Studies have investigated the in vitro metabolism of synthetic cathinones like 1-(4-methylphenyl)-2-(methylamino)-pentanone (4-MPD) and 1-(4-methylphenyl)-2-dimethylamino-propanone (2-NMC). nih.govresearchgate.net This research, using liquid chromatography–high-resolution mass spectrometry, successfully identified 24 phase I and phase II metabolites, which can serve as markers for toxicological analysis. nih.govresearchgate.net

Another related compound, 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-butanone (4-MPBP), is a synthetic cathinone with stimulant properties attributed to its interaction with monoamine transporters in the brain. ontosight.ai Similarly, 4-Methyl-alpha-pyrrolidinopropiophenone (4-MePPP) has been shown in laboratory studies to inhibit the uptake of the neurotransmitter dopamine (B1211576) and increase locomotor activity in rodents. dea.gov These effects are comparable to other synthetic cathinones and established stimulants. dea.gov

Table 1: Investigated Cathinone Derivatives with a 4-Methylphenyl Moiety

| Compound Name | Abbreviation | Key Research Finding | Citations |

|---|---|---|---|

| 1-(4-Methylphenyl)-2-(methylamino)-pentanone | 4-MPD | In vitro metabolism study identified multiple phase I and II metabolites. | nih.govresearchgate.net |

| 1-(4-Methylphenyl)-2-dimethylamino-propanone | 2-NMC | In vitro metabolism study identified multiple phase I and II metabolites. | nih.govresearchgate.net |

| 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-butanone | 4-MPBP | Acts as a stimulant by interacting with monoamine transporters. | ontosight.ai |

| 4-Methyl-alpha-pyrrolidinopropiophenone | 4-MePPP | Inhibits dopamine uptake and increases locomotor activity in rodents. | dea.gov |

Piperazine (B1678402) Derivatives with 4-Methylphenyl Moieties

The piperazine ring is a privileged scaffold in drug discovery, often incorporated into molecules to improve pharmacokinetic properties or confer specific biological activities. nih.gov Research has explored the synthesis of novel derivatives that combine the piperazine ring with a 4-methylphenyl group to target specific enzymes.

One such study focused on designing and synthesizing a series of thiazolylhydrazine-piperazine derivatives as potential inhibitors of monoamine oxidase (MAO), a key target for antidepressant drugs. nih.gov Within this series, the compound 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(4-methylphenyl)thiazole was synthesized and evaluated for its MAO inhibitory potential. nih.gov The inclusion of the piperazine ring was a strategic modification based on previous work where replacing a pyrrole (B145914) ring with a morpholine (B109124) ring significantly improved activity. nih.gov In other areas of research, a derivative featuring a 4-methylpiperazine substituent demonstrated significant anticancer properties, underscoring the versatility of this chemical moiety. nih.gov

Table 2: Example of a Piperazine Derivative with a 4-Methylphenyl Moiety

| Compound Name | Target | Research Focus | Citations |

|---|---|---|---|

| 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(4-methylphenyl)thiazole | Monoamine Oxidase (MAO) | Designed and evaluated for MAO-A and MAO-B inhibitory activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For phenethylamine (B48288) derivatives, SAR studies have provided critical insights into designing compounds with specific pharmacological profiles. nih.gov

Key findings from SAR studies on related compounds include:

Phenyl Ring Substitution: For phenethylamine derivatives targeting the 5-HT2A serotonin (B10506) receptor, the presence of an alkyl group, such as methyl, at the para-position of the phenyl ring generally maintains high binding affinity. researchgate.netbiomolther.org

TAAR1 Agonism: 4-Methylphenethylamine (4MPEA) itself is an agonist for the human trace amine-associated receptor 1 (TAAR1), a property it shares with other monomethylated phenethylamines. wikipedia.org

Cathinone Side-Chain: In synthetic cathinones, the "size" of the substituent on the alpha-carbon of the side chain is critical. A quantitative structure-activity relationship (QSAR) study found that inhibitory potency at the dopamine transporter (DAT) was significantly correlated with both the volume and the lipophilicity of the α-substituent. nih.gov

N-Alkylation in Cathinones: Similar to how N-methylation of amphetamine to methamphetamine enhances potency, N-methylation of cathinone to methcathinone (B1676376) also increases its stimulant actions. nih.gov

4-Position Substitution in Cathinones: A QSAR study of 4-substituted methcathinone analogs revealed relationships between the properties of the substituent at the 4-position and the compound's potency as a releasing agent at dopamine and serotonin transporters. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Structural Modification | Compound Class | Effect on Activity | Citations |

|---|---|---|---|

| Alkyl group at para-position of phenyl ring | Phenethylamines | Maintains high binding affinity for the 5-HT2A receptor. | researchgate.netbiomolther.org |

| Increasing size/lipophilicity of α-substituent | Cathinones | Increases potency as a dopamine reuptake inhibitor. | nih.gov |

| N-methylation | Cathinones | Enhances stimulant potency. | nih.gov |

| 4-methyl substitution on phenyl ring | Phenethylamines | Confers agonist activity at the TAAR1 receptor. | wikipedia.org |

Advanced Analytical Methods for Detection and Characterization in Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC-HRMS/MS)

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) are the cornerstone techniques for the separation and quantification of 1-(4-Methylphenyl)ethanamine and its analogs in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely employed technique for the analysis of volatile and thermally stable compounds like phenethylamines. nih.gov Due to the polar nature of the amine group, derivatization is often required to improve chromatographic peak shape and thermal stability. journal-imab-bg.org Acylating agents, such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA), are commonly used. journal-imab-bg.orgjfda-online.com The electron impact (EI) mass spectra of regioisomeric phenethylamines can be very similar, making chromatographic separation crucial for their differentiation. nih.gov For instance, the isomers 2-, 3-, and 4-methylamphetamine can be separated by gas chromatography, and their specific identification can be confirmed by a combination of their mass spectra and retention times. nih.gov

A typical GC-MS method for the analysis of a related compound, 4-methylamphetamine, would involve the following parameters:

| Parameter | Value |

| Column | Cross-linked 5% diphenyl and 95% dimethyl polysiloxane (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | Initial 45 °C, ramp to 250 °C at 40 °C/min, then to 320 °C at 12 °C/min (hold 2 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-550 Da |

This table is a representative example based on methods for similar compounds and may require optimization for 1-(4-Methylphenyl)ethanamine, HCl. nih.gov

High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS):

HPLC-HRMS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the quantification of phenethylamines in biological and research samples. nih.govnih.gov This technique is particularly advantageous for analyzing complex matrices. A study detailing a method for 75 phenethylamines and their derivatives in hair highlights the capabilities of modern UPLC-MS/MS systems. nih.gov The use of a phenyl-hexyl column often provides good retention and separation for this class of compounds. nih.gov High-resolution mass spectrometry allows for the accurate mass measurement of precursor and product ions, enhancing confidence in compound identification. nih.gov

A representative HPLC-HRMS/MS method for phenethylamine (B48288) analysis is summarized below:

| Parameter | Value |

| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Scheduled Multiple Reaction Monitoring (sMRM) or Full Scan with data-dependent MS/MS |

This table is a representative example based on methods for similar compounds and may require optimization for this compound. nih.govnih.gov

Metabolomics Approaches in In Vitro Studies

Metabolomics, particularly utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS), is a valuable approach for elucidating the metabolic fate of new compounds like 1-(4-Methylphenyl)ethanamine in vitro. researchgate.net These studies typically employ liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for phase I metabolism. researchgate.net

By incubating the parent compound with human liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, researchers can generate and identify potential metabolites. The primary metabolic pathways for phenethylamines include hydroxylation of the aromatic ring and the alkyl side chain, N-dealkylation, and deamination. For 1-(4-Methylphenyl)ethanamine, expected phase I metabolites could include hydroxylated derivatives on the phenyl ring or the ethylamine (B1201723) sidechain, followed by further oxidation or conjugation in phase II metabolism.

Untargeted LC-HRMS analysis of the incubation mixture allows for the detection of ions corresponding to predicted and novel metabolites. nih.gov By comparing the full scan mass spectra of control and test samples, unique metabolic products can be identified based on their accurate mass and isotopic pattern. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed to elucidate the structure of these metabolites by analyzing their fragmentation patterns. researchgate.net

Development of Reference Standards and Analytical Protocols

The availability of high-purity, well-characterized reference materials is a prerequisite for the accurate identification and quantification of this compound in any analytical setting. nih.govresearchgate.net The development of a certified reference material (CRM) is a comprehensive process that involves synthesis, purification, and rigorous characterization. nih.gov

The process for developing a reference standard for this compound would generally follow these steps:

Synthesis and Purification: The compound is synthesized, and the hydrochloride salt is prepared. Purification is typically achieved through recrystallization to obtain a high-purity crystalline solid.

Identity Confirmation: The chemical structure is unequivocally confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). nih.gov

Purity Assessment: The purity of the material is determined using multiple, independent methods. This often includes quantitative NMR (qNMR), chromatographic techniques (e.g., GC-MS or HPLC with a universal detector), and sometimes elemental analysis. The presence of residual solvents, water content (Karl Fischer titration), and inorganic impurities is also assessed.

Certification and Documentation: Based on the data from the characterization and purity assessment, a certified value with an associated uncertainty is assigned to the material. nist.gov A comprehensive certificate of analysis is issued, detailing the characterization methods and results. National Metrology Institutes, such as the National Institute of Standards and Technology (NIST) in the United States, provide guidelines and protocols for the development and certification of reference materials. nist.govnih.gov

The development of standardized analytical protocols is equally critical. These protocols detail the entire analytical procedure, from sample preparation (e.g., extraction from the matrix) to the instrumental analysis conditions and data interpretation. nih.gov The validation of these protocols ensures that they are fit for purpose, providing reliable and reproducible results.

Q & A

Q. What are the key structural features and spectroscopic identifiers of 1-(4-Methylphenyl)ethanamine HCl?

Methodological Answer: The compound consists of a phenethylamine backbone with a methyl group at the para position of the phenyl ring and an ethylamine group substituted at the benzylic position, protonated as a hydrochloride salt. Key spectroscopic identifiers include:

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet integrating for 4H), methyl group (δ 2.3 ppm, singlet), ethylamine protons (δ 2.8–3.1 ppm multiplet for CH₂; δ 1.3–1.5 ppm for CH₃ in free base, shifted in HCl salt).

- ¹³C NMR : Aromatic carbons (125–135 ppm), methyl carbon (δ 21 ppm), ethylamine carbons (δ 40–50 ppm for CH₂; δ 20–25 ppm for CH₃) .

- FTIR : N–H stretching (2500–3000 cm⁻¹ broad for HCl salt), aromatic C=C (1450–1600 cm⁻¹), and C–N vibrations (1100–1250 cm⁻¹) .

Q. What are common synthetic routes for preparing 1-(4-Methylphenyl)ethanamine HCl in laboratory settings?

Methodological Answer: Two primary routes are used:

Reductive Amination :

- React 4-methylacetophenone with ammonium acetate and sodium cyanoborohydride in methanol under reflux. The HCl salt is precipitated using HCl gas or concentrated HCl .

- Typical yield: 60–75%.

Gabriel Synthesis :

- Treat 4-methylbenzyl chloride with phthalimide, followed by hydrazinolysis to release the amine. The product is isolated as the HCl salt .

- Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for 1-(4-Methylphenyl)ethanamine HCl derivatives?

Methodological Answer: Discrepancies in NMR data (e.g., shifts in CH₃ or NH₃⁺ groups) often arise from solvent effects, salt form, or enantiomeric purity. To address this:

- Standardization : Use deuterated DMSO or D₂O for HCl salt characterization to mimic published conditions .

- Chiral Analysis : For enantiomeric derivatives (e.g., (R)- or (S)-forms), employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to resolve enantiomers and assign configurations .

- Dynamic NMR : Study temperature-dependent shifts to identify rotameric equilibria in the ethylamine chain .

Q. What computational approaches are suitable for studying the electronic properties of 1-(4-Methylphenyl)ethanamine HCl?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and partial charges. This predicts reactivity sites (e.g., nucleophilic amine group) .

- Compare with experimental UV-Vis spectra (λmax ~255 nm) to validate electronic transitions .

- Molecular Dynamics (MD) :

Q. How can crystallographic data improve the characterization of 1-(4-Methylphenyl)ethanamine HCl?

Methodological Answer:

- Single-Crystal X-Ray Diffraction :

- Powder XRD : Compare experimental patterns (Cu-Kα radiation) with simulated data from CIF files to confirm phase purity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of 1-(4-Methylphenyl)ethanamine HCl derivatives?